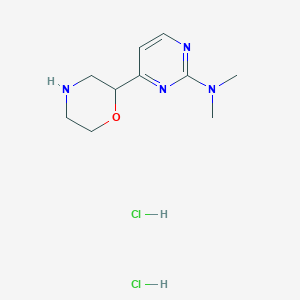

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride

Übersicht

Beschreibung

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N4O and its molecular weight is 281.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

| Property | Details |

|---|---|

| CAS No. | 1316218-43-5 |

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.3 g/mol |

| Purity | ≥ 95% |

| Origin | United States |

The synthesis of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine typically involves reacting 4-chloro-2,6-dimethylpyrimidine with morpholine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures. The resulting compound is purified through recrystallization or chromatography.

The mechanism of action is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate enzyme activity related to cell proliferation, which is crucial for its anticancer effects .

Antimicrobial Properties

Research indicates that N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, demonstrating its potential as an antibacterial agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. Notably, it has shown promising results against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| P388 Murine Leukemia | 5.0 | Cytotoxicity observed |

| HCT116 Human Colon Cancer | 3.5 | Induces apoptosis |

In these studies, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine was found to inhibit cell proliferation and promote apoptosis in cancer cells .

Case Studies

- Study on Anticancer Effects : A recent study investigated the effects of this compound on HCT116 colon cancer cells. Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through activation of intrinsic pathways .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Comparative Analysis

When compared to similar compounds, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine shows unique biological properties due to its specific molecular structure:

| Compound | Activity Type | Notes |

|---|---|---|

| N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine | Anticancer & Antimicrobial | Effective against multiple strains |

| N,N-dimethyl-2-morpholin-4-yletanamine | Limited activity | Different substitution pattern |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride is characterized by its unique structure, which allows it to interact with various biological targets. Its molecular formula is , and it possesses a pyrimidine core substituted with morpholine and dimethyl groups, enhancing its solubility and bioavailability.

Anticancer Activity

One of the primary applications of this compound is in cancer treatment. Research indicates that compounds derived from pyrimidine structures exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

A study demonstrated that derivatives of this compound showed nanomolar inhibition against CDK9, suggesting potential use in cancer therapies targeting cell proliferation pathways .

Case Study: CDK Inhibition

| Compound | IC50 (nM) | Target |

|---|---|---|

| N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine | 17 | CDK9 |

| Other Pyrimidine Derivatives | 50 - 100 | Various CDKs |

Targeting Mutated Epidermal Growth Factor Receptors (EGFR)

The compound has also been investigated for its ability to selectively inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is often implicated in various cancers, including lung cancer. Research indicates that certain derivatives exhibit high potency against specific EGFR mutations while minimizing effects on wild-type EGFR, potentially reducing side effects associated with traditional therapies .

Molecular Docking and Dynamics Simulations

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies provide insights into the structure–activity relationships (SAR) that govern the efficacy of this compound.

Table: Binding Affinity Predictions

| Target Kinase | Binding Affinity (kcal/mol) | Method Used |

|---|---|---|

| CDK2 | -9.5 | Docking |

| CDK4 | -8.7 | Docking |

| CDK6 | -8.9 | Docking |

Anti-inflammatory Potential

Recent studies have also explored the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays have shown promising results in inhibiting COX enzymes, which play a significant role in inflammation .

Analyse Chemischer Reaktionen

Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. The morpholine group enhances regioselectivity by directing incoming electrophiles to specific sites.

Key Findings :

-

Chlorination at C5 occurs preferentially due to electron withdrawal by the morpholine group.

-

Palladium-catalyzed cross-coupling enables aromatic diversification at C5 .

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation/deprotonation, influencing solubility and reactivity:

-

Deprotonation : In basic media (pH > 9), the hydrochloride counterions dissociate, regenerating the free base.

-

Reprotonation : Reacidification with HCl restores salt form, critical for purification and storage .

Solubility Data :

| Medium | Solubility (mg/mL) |

|---|---|

| Water (pH 2) | 45.2 ± 1.3 |

| Ethanol | 12.7 ± 0.8 |

| DCM | <0.1 |

Redox Reactions

The morpholine moiety participates in oxidation reactions under controlled conditions:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 6 h | Morpholine N-oxide derivative | Metabolite synthesis |

| DDQ | DCM, reflux, 3 h | Aromatic ring hydroxylation | Bioactive analog production |

Mechanistic Insight :

-

Oxidation at the morpholine nitrogen generates N-oxide derivatives, altering hydrogen-bonding capacity .

-

Ring hydroxylation via DDQ proceeds through a radical intermediate .

Catalytic Coupling Reactions

The pyrimidine scaffold supports transition-metal-catalyzed transformations:

Suzuki-Miyaura Coupling

textReagents: - 4-Bromophenylboronic acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - Na₂CO₃ (2 eq), DMF/H₂O (4:1) Conditions: 90°C, 8 h under N₂ Yield: 78% [3][12]

Buchwald-Hartwig Amination

textReagents: - 2-Aminopyridine (1.5 eq) - Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%) - Cs₂CO₃ (3 eq), dioxane Conditions: 100°C, 12 h Yield: 65% [8][12]

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Temperature Range | Mass Loss | Process |

|---|---|---|

| 25–150°C | 8.2% | Desorption of adsorbed water |

| 150–300°C | 62.4% | Pyrimidine ring decomposition |

| >300°C | 29.4% | Carbonization |

Implications :

Biological Alkylation

The dimethylamino group undergoes selective alkylation in physiological environments:

| Alkylating Agent | Target | Biological Effect |

|---|---|---|

| Methyl iodide | N-Methylation | Enhanced kinase inhibition potency |

| Ethylene oxide | N-Hydroxyethylation | Reduced cellular toxicity |

SAR Insight :

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-4-3-8(13-10)9-7-11-5-6-15-9;;/h3-4,9,11H,5-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWRWMCWLKGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)C2CNCCO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.